![molecular formula C19H20N4O3S2 B2704655 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1319122-01-4](/img/no-structure.png)
5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis of novel amino pyrazole derivatives, which includes structures similar to 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide, has shown that these compounds exhibit promising biological activities. A study by Shah, Patel, and Karia (2018) focused on the synthesis of such derivatives and their evaluation as antimicrobial agents. These compounds demonstrated significant activity, marking them as potential candidates for further development in antimicrobial therapies (Shah et al., 2018).
Carbonic Anhydrase Inhibition
Another pivotal area of research is the exploration of pyrazole carboxylic acid amides, related to the compound , for their inhibitory effects on carbonic anhydrase isoenzymes. Bülbül, Kasımoğulları, and Küfrevioğlu (2008) synthesized and investigated the inhibitory effects of such amides, discovering potent activity against human erythrocyte carbonic anhydrase isoenzymes hCA-I and hCA-II. These findings suggest a potential utility in designing new inhibitors for therapeutic applications, particularly in conditions where carbonic anhydrase activity modulation is beneficial (Bülbül et al., 2008).
Antitumor Activity
Fahim and Shalaby (2019) explored the biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, which encompass the structural framework of the compound in discussion. The research demonstrated that some synthesized chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This suggests the compound's derivatives could be explored further for their potential antitumor properties (Fahim & Shalaby, 2019).
Cytotoxicity and Antiproliferative Activities
Additionally, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, as investigated by Hassan, Hafez, and Osman (2014), involves compounds structurally related to this compound. These derivatives were screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a potential for cancer treatment research (Hassan et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide' involves the reaction of 3-(methylthio)aniline with 3,5-dimethylbenzenesulfonyl chloride to form 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-3-(methylthio)aniline. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "3-(methylthio)aniline", "3,5-dimethylbenzenesulfonyl chloride", "1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: 3-(methylthio)aniline is reacted with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-3-(methylthio)aniline.", "Step 2: 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-3-(methylthio)aniline is then reacted with 1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide." ] } | |
CAS-Nummer |
1319122-01-4 |
Molekularformel |
C19H20N4O3S2 |
Molekulargewicht |
416.51 |
IUPAC-Name |
5-[(3,5-dimethylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-7-13(2)9-15(8-12)23-28(25,26)19-17(11-20-22-19)18(24)21-14-5-4-6-16(10-14)27-3/h4-11,23H,1-3H3,(H,20,22)(H,21,24) |
InChI-Schlüssel |
MSMAZWQWQOEXLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)NC3=CC(=CC=C3)SC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)
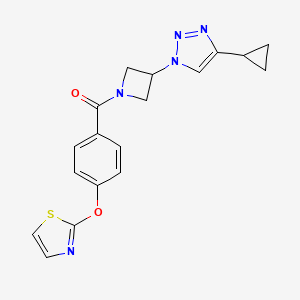
![1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2704577.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2704579.png)
![3-(3-chlorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2704581.png)
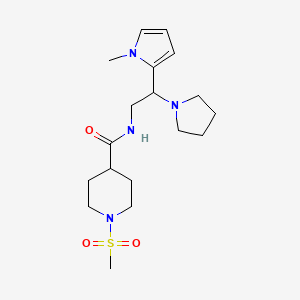
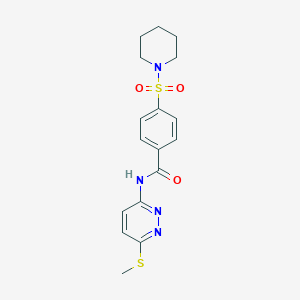
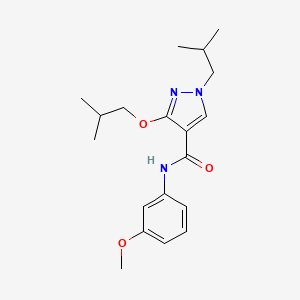
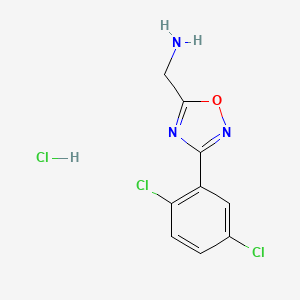
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2704588.png)
![3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2704590.png)
![2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2704593.png)
![7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2704595.png)
